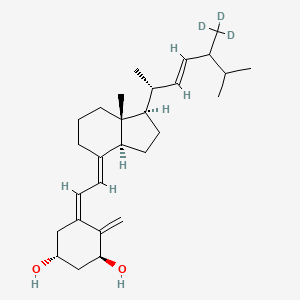

1alpha-Hydroxy Vitamin D2-d3

説明

Significance of Deuterated Compounds as Research Tools

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.com This seemingly subtle isotopic substitution imparts unique physical properties that are leveraged in a multitude of research applications without significantly altering the compound's chemical reactivity in most biological processes. clearsynth.comclearsynth.com

The primary applications and benefits of using deuterated compounds in biomedical research include:

Tracing Metabolic Pathways: The increased mass of deuterium allows for the accurate tracking of molecules through complex metabolic pathways within a biological system. thalesnano.comsimsonpharma.com This enables researchers to elucidate how compounds are absorbed, distributed, metabolized, and excreted. clearsynth.com

Elucidating Reaction Mechanisms: By selectively labeling specific positions within a molecule with deuterium, scientists can follow the fate of atoms during chemical reactions, providing invaluable insights into reaction kinetics and mechanisms. clearsynth.comthalesnano.com

Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry. thalesnano.com Since they have nearly identical chemical properties to their non-labeled counterparts but a different mass, they can be used to improve the accuracy and reliability of measurements. thalesnano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR spectroscopy, deuterated solvents are used to reduce interference from naturally abundant hydrogen, leading to clearer spectra and more precise structural information. clearsynth.comsynmr.in Deuterium labeling of the compound of interest can also provide specific structural details. clearsynth.comsynmr.in

Overview of 1α-Hydroxy Vitamin D2 in the Vitamin D Metabolic Network

Vitamin D, obtained from dietary sources (as vitamin D2, or ergocalciferol) or synthesized in the skin upon sun exposure (as vitamin D3, or cholecalciferol), is biologically inert and requires two hydroxylation steps to become active. nih.govmayocliniclabs.com

The metabolic activation pathway is as follows:

25-Hydroxylation: The initial step occurs primarily in the liver, where vitamin D is converted to 25-hydroxyvitamin D (25(OH)D), the main circulating form and storage reservoir of vitamin D. nih.govmayocliniclabs.com

1α-Hydroxylation: The second and tightly regulated step takes place mainly in the kidneys. nih.gov The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D to the biologically active form, 1α,25-dihydroxyvitamin D (1α,25(OH)2D), also known as calcitriol. nih.govplos.org

1α-Hydroxy Vitamin D2 (1α-OH D2) is a synthetic analog of vitamin D2 that is already hydroxylated at the 1α position. nih.govsigmaaldrich.com It requires only the subsequent 25-hydroxylation in the liver to become the active 1α,25-dihydroxyvitamin D2 (1α,25(OH)2D2). nih.govnih.gov This bypass of the renal 1α-hydroxylation step is of significant interest in certain clinical contexts.

The metabolism of vitamin D2 also involves a 24-hydroxylation pathway. oup.com The enzyme 24-hydroxylase (CYP24A1) can act on both 25(OH)D2 and 1α,25(OH)2D2, leading to their catabolism. nih.govgenome.jp Interestingly, 1α-OH D2 can also be 24-hydroxylated to form 1α,24-dihydroxyvitamin D2 (1α,24(OH)2D2), another active metabolite. nih.govoup.com The administration of 1α-OH D2 has been observed to lead to a dose-dependent increase in circulating 1α,25(OH)2D2 and, at higher doses, 1α,24(OH)2D2, while concurrently decreasing the endogenous levels of 1α,25(OH)2D3. nih.gov

Rationale for Investigating 1α-Hydroxy Vitamin D2-d3 in Mechanistic and Analytical Studies

The use of 1α-Hydroxy Vitamin D2-d3, where three hydrogen atoms are replaced with deuterium, offers distinct advantages for research. The primary rationale for its use is rooted in its application as a stable isotope-labeled internal standard in mass spectrometry-based analytical methods.

The key reasons for its investigation include:

Enhanced Analytical Accuracy: When quantifying the levels of 1α-Hydroxy Vitamin D2 or its metabolites in biological samples, the addition of a known amount of 1α-Hydroxy Vitamin D2-d3 as an internal standard significantly improves the precision and accuracy of the measurement. thalesnano.com The deuterated standard co-elutes with the non-labeled analyte during chromatographic separation but is distinguished by its higher mass in the mass spectrometer, allowing for reliable correction of any sample loss during preparation and analysis.

Metabolic Fate and Pharmacokinetic Studies: The deuterium label allows researchers to precisely track the metabolic conversion of 1α-Hydroxy Vitamin D2 to its active forms, 1α,25(OH)2D2 and 1α,24(OH)2D2, and to differentiate these from endogenous vitamin D metabolites. clearsynth.comsimsonpharma.com This is crucial for understanding the pharmacokinetics and metabolism of this synthetic analog.

Mechanistic Insights: By following the deuterated label, scientists can gain a clearer understanding of the enzymatic processes involved in the 25-hydroxylation and 24-hydroxylation of 1α-Hydroxy Vitamin D2. clearsynth.comthalesnano.com

Below is an interactive data table summarizing the chemical properties of 1α-Hydroxy Vitamin D2-d3.

| Property | Value |

| Molecular Formula | C28H41D3O2 |

| Molecular Weight | 415.7 g/mol |

| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

| Isotope Atom Count | 3 |

| Melting Point | 118-120°C |

| Storage Temperature | -86°C |

| Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.com |

Structure

3D Structure

特性

分子式 |

C28H44O2 |

|---|---|

分子量 |

415.7 g/mol |

IUPAC名 |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19?,20-,24-,25-,26+,27+,28-/m1/s1/i3D3 |

InChIキー |

HKXBNHCUPKIYDM-LBXSFKEFSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C |

正規SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

製品の起源 |

United States |

Synthetic Methodologies and Isotopic Labeling of 1α Hydroxy Vitamin D2 D3

Chemical Synthesis Approaches for 1α-Hydroxylated Vitamin D Analogs

The introduction of a hydroxyl group at the 1α-position of the vitamin D scaffold is a key modification that imparts significant biological activity. The synthesis of 1α-hydroxyvitamin D2 (1α-hydroxyergocalciferol) typically starts from readily available precursors like ergosterol (B1671047) or vitamin D2 itself. nih.goviiarjournals.org Several synthetic routes have been developed, often involving multiple steps to achieve the desired stereochemistry and functionality.

A common strategy begins with the conversion of ergosterol to an intermediate like ergosta-4,6,22-trien-3-one. nih.gov This intermediate can then be subjected to dehydrogenation, often using selenium dioxide (SeO2), to introduce a double bond at the C1 position, yielding ergosta-1,4,6,22-tetraen-3-one. nih.gov Subsequent steps involve stereoselective epoxidation of the A-ring at the 1α,2α-position, followed by reduction to create the 1α,3β-diol structure. nih.gov

Another established method for direct C-1 hydroxylation involves the conversion of vitamin D2 into a 3,5-cyclovitamin D derivative. nih.gov This intermediate protects the triene system and allows for a targeted allylic oxidation at the C-1 position with selenium dioxide. The final step is an acid-catalyzed solvolysis that regenerates the triene system and yields the 1α-hydroxylated product. nih.gov This sequence has been shown to produce 1α-hydroxyvitamin D2 in yields of 10-15%. nih.gov

More modern and convergent synthetic strategies are often employed to improve efficiency and allow for greater flexibility in creating analogs. iiarjournals.orgsymeres.com These approaches typically involve synthesizing the A-ring and the CD-ring/side-chain portions of the molecule separately, followed by a coupling reaction. iiarjournals.orgpnas.org A widely used coupling method is the Horner-Wadsworth-Emmons reaction, which connects an A-ring phosphine (B1218219) oxide synthon with a CD-ring ketone. symeres.com This convergent approach is advantageous as it allows for modifications to be made to either fragment before the final molecule is assembled. pnas.org The synthesis is completed by a series of steps including a photochemical reaction to open the B-ring, followed by thermal isomerization to form the characteristic vitamin D triene system. nih.govsymeres.comoup.com

Table 1: Key Synthetic Approaches for 1α-Hydroxylation of Vitamin D2

| Synthetic Strategy | Key Precursor | Core Reaction Steps | Reference |

|---|---|---|---|

| Linear Synthesis from Ergosterol | Ergosterol | Dehydrogenation with SeO2, epoxidation, reduction, photolysis, thermal isomerization. | nih.gov |

| Direct C-1 Hydroxylation | Vitamin D2 | Formation of 3,5-cyclovitamin D, allylic oxidation with SeO2, acid-catalyzed solvolysis. | nih.gov |

| Convergent Synthesis | Separated A-ring and CD-ring synthons | Wittig-Horner or Julia olefination coupling, followed by deprotection and isomerization. | iiarjournals.orgsymeres.comnih.gov |

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Positions

Isotopic labeling of vitamin D analogs with deuterium (a stable, non-radioactive isotope of hydrogen) is essential for their use as internal standards in quantitative mass spectrometry-based assays. nih.govnih.gov The "-d3" in 1α-Hydroxy Vitamin D2-d3 signifies the incorporation of three deuterium atoms. The placement of these labels is critical; they must be in metabolically stable positions to prevent exchange with protons in biological systems. pnas.orgsigmaaldrich.com

Several strategies exist for introducing deuterium into the vitamin D structure. nih.gov

Side-Chain Labeling : A common method for labeling the side chain involves using a deuterated Grignard reagent, such as deuterated methylmagnesium bromide (CD3MgBr). nih.gov This can be used to introduce deuterium atoms at positions C26 and C27 in vitamin D3 analogs. A similar strategy could be adapted for the vitamin D2 side chain.

A-Ring Labeling : Deuterium can be introduced into the A-ring through a hydrogen/deuterium (H/D) exchange reaction. nih.govmdpi.com This is often accomplished by treating an A-ring precursor containing hydroxyl groups with a catalyst like ruthenium on carbon (Ru/C) in the presence of deuterium oxide (D2O). nih.gov This method can introduce deuterium at positions adjacent to carbonyl or hydroxyl groups.

Labeling at C6 and C19 : Another approach involves the reaction of SO2 adducts of vitamin D with deuterium oxide (D2O), which can lead to labeling at positions C6 and C19. nih.gov

For 1α-Hydroxy Vitamin D2-d3, a versatile approach would be to use a deuterated A-ring synthon in a convergent synthesis. nih.govmdpi.com For example, an A-ring precursor could be synthesized to contain three deuterium atoms at stable positions before it is coupled with the non-labeled CD-ring fragment of 1α-Hydroxy Vitamin D2. nih.gov This method offers precise control over the location and number of incorporated deuterium atoms. The stability of the C-D bond is paramount, as any loss of the label would compromise the accuracy of quantitative measurements. sigmaaldrich.com

Advanced Methods for Derivatization in Labeled Compound Synthesis

While not part of the core synthesis of the labeled molecule itself, derivatization is an advanced method frequently employed post-synthesis to enhance the analytical properties of vitamin D compounds, including 1α-Hydroxy Vitamin D2-d3. nih.govnih.gov Vitamin D metabolites are notoriously difficult to analyze with high sensitivity using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their poor ionization efficiency. nih.gov Chemical derivatization can overcome this limitation.

A widely adopted technique is the use of Cookson-type reagents, which specifically target the unique s-cis-diene moiety present in the vitamin D structure. nih.govgoogle.com One such popular reagent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). acs.orgresearchgate.net The reaction between the vitamin D analog and PTAD is a Diels-Alder cycloaddition, which forms a stable, covalently linked adduct. This adduct significantly increases the ionization efficiency of the molecule, leading to much higher sensitivity in mass spectrometric detection. google.com

Another advanced method is isotope-coded derivatization. In a multiplexing approach, different samples can be derivatized with light (non-deuterated) and heavy (deuterated) versions of a reagent. acs.org For instance, after the initial reaction with PTAD, the hydroxyl groups on the vitamin D analog can be acetylated using either normal acetic anhydride (B1165640) or its deuterated isotopologue, d6-acetic anhydride. acs.orgresearchgate.net This allows two samples to be combined and analyzed in a single LC-MS/MS run, with the mass difference enabling their simultaneous quantification. acs.org This one-pot, double derivatization strategy not only improves sensitivity but also enhances chromatographic separation of critical epimers. researchgate.net

Table 3: Advanced Derivatization Reagents for Vitamin D Analysis

| Reagent Class | Example Reagent | Reaction Type | Purpose | Reference |

|---|---|---|---|---|

| Cookson-type Reagent | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder Cycloaddition | Increase ionization efficiency and detection sensitivity. | nih.govacs.orgresearchgate.net |

| Isotope-Coded Reagent | Acetic Anhydride / d6-Acetic Anhydride | Acetylation (Esterification) | Enable sample multiplexing and improve chromatographic separation. | acs.orgresearchgate.net |

Assessment of Isotopic Purity and Stability for Research Applications

For 1α-Hydroxy Vitamin D2-d3 to be effective as an internal standard, its isotopic purity and stability must be rigorously assessed. nih.gov Isotopic purity refers to the percentage of the compound that is correctly labeled with the desired number of deuterium atoms (in this case, three). High isotopic enrichment, typically greater than 95% and often exceeding 99%, is crucial for accurate quantification in isotope dilution mass spectrometry. sussex-research.comnih.gov

The assessment is performed using high-resolution mass spectrometry, which can distinguish between the labeled (d3), unlabeled (d0), and partially labeled (d1, d2) versions of the molecule. sigmaaldrich.com The mass spectrum will show the distribution of these species, allowing for a precise calculation of the isotopic purity. sigmaaldrich.com

The stability of the deuterium label is equally important. Deuterium atoms placed in labile positions can undergo back-exchange with protons from the solvent or during analysis, which would compromise the integrity of the standard and the accuracy of the assay. sigmaaldrich.com Therefore, synthetic strategies are designed to place deuterium on non-exchangeable carbon atoms. sigmaaldrich.com The stability of the labeled compound is typically verified by subjecting it to various conditions (e.g., different pH, temperatures, and storage times) and re-analyzing its isotopic composition by mass spectrometry to ensure no significant loss of the label occurs. nih.govacs.org

Scale-Up Considerations for Laboratory and Research Material Production

Transitioning the synthesis of a complex molecule like 1α-Hydroxy Vitamin D2-d3 from a small-scale discovery lab to a larger scale for providing research materials presents several challenges. symeres.com Key considerations include the efficiency, robustness, and cost-effectiveness of the synthetic route.

The handling of vitamin D compounds also requires special consideration due to their sensitivity to light, temperature, oxygen, and pH. symeres.com Photochemical reactions, a common step in vitamin D synthesis, can be difficult to control on a large scale. The use of modern flow chemistry reactors can offer better control over reaction parameters and improve the efficiency and safety of these transformations. symeres.com Furthermore, purification of the final product and intermediates is a critical step. Potent nature of these compounds necessitates careful handling to avoid contamination and ensure operator safety. symeres.com The development of a scalable process requires optimizing each reaction for yield and purity, minimizing the number of chromatographic purification steps, and ensuring that all intermediates are stable and convenient to handle. nih.gov

Advanced Analytical Applications of 1α Hydroxy Vitamin D2 D3 in Quantitative Analysis

Role as an Internal Standard in Isotope Dilution Mass Spectrometry (ID-MS)

Isotope dilution mass spectrometry is considered the gold standard for the quantification of small molecules in complex matrices due to its ability to correct for sample preparation losses and matrix-induced signal suppression or enhancement. tandfonline.com In this context, 1α-Hydroxy Vitamin D2-d3, a deuterated analog of 1α-Hydroxy Vitamin D2, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, but it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Vitamin D Metabolites

The development of robust and reliable LC-MS/MS methods is fundamental for the accurate measurement of vitamin D metabolites. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like 1α-Hydroxy Vitamin D2-d3 is integral to this process. oup.comnih.govacs.org During method development, a known amount of the deuterated standard is added to the sample at the beginning of the workflow. This allows for the accurate calculation of the endogenous analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Validation of these methods involves assessing parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). For instance, a validated LC-MS/MS method for vitamin D metabolites demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.998. rsc.org The precision of such methods is often evaluated through intra-day and inter-day assays, with coefficients of variation typically below 15%. researchgate.net The accuracy is determined by comparing the measured concentrations in quality control samples against their known values.

Integration of Immunoextraction Techniques with LC-MS/MS for Enhanced Specificity

To further enhance the specificity and sensitivity of LC-MS/MS methods, particularly for low-abundance metabolites like 1α,25-dihydroxyvitamin D, immunoextraction techniques can be integrated into the sample preparation workflow. This approach utilizes antibodies specific to the vitamin D metabolites to selectively capture them from the complex biological matrix. While highly specific, combining this technique with the use of a deuterated internal standard like 1α-Hydroxy Vitamin D2-d3 can further improve the accuracy of quantification by correcting for any variability in the extraction efficiency. Some studies suggest that immunoextraction can be a valuable tool, though it may not be necessary for all applications, especially when comprehensive LC-MS/MS methods are employed. nih.gov

Optimization of Chromatographic Separation and Ionization Parameters

Effective chromatographic separation is critical for distinguishing between various vitamin D metabolites, especially isobaric compounds (compounds with the same mass) such as epimers. sigmaaldrich.comchromatographyonline.com The optimization of the liquid chromatography parameters, including the choice of the stationary phase, mobile phase composition, and gradient elution, is essential for achieving baseline separation of these compounds in a reasonable timeframe. nih.govsigmaaldrich.com For example, pentafluorophenyl (F5) stationary phases have shown unique selectivity for resolving critical isobaric pairs of vitamin D metabolites. sigmaaldrich.comchromatographyonline.com

Similarly, optimizing the mass spectrometer's ionization source parameters is crucial for maximizing the signal intensity of the analytes. nih.govmdpi.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used techniques for vitamin D analysis. nih.govnih.gov The selection of the ionization mode and the optimization of parameters such as gas temperatures, fragmentor voltage, and collision energy are vital for achieving the desired sensitivity. nih.gov The use of derivatizing agents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can also significantly enhance the ionization efficiency and sensitivity of the assay. nih.gov

Application in Competitive Protein Binding Assays and Radioligand Receptor Assays

Before the widespread adoption of LC-MS/MS, competitive protein binding (CPB) assays and radioligand receptor assays (RRA) were commonly used for the quantification of vitamin D metabolites. nih.govnih.gov These assays rely on the competition between a labeled tracer (often radiolabeled) and the unlabeled analyte in the sample for a limited number of binding sites on a specific binding protein or receptor. nih.govnih.gov While not a direct application for the deuterated standard itself, the principles of competitive binding are relevant. In these assays, analogs of vitamin D, including various hydroxylated forms of vitamin D2 and D3, are used to assess the binding affinity and specificity of the binding proteins. nih.govoup.com For instance, studies have shown that 1,25-dihydroxyvitamin D2 is slightly less potent than 1,25-dihydroxyvitamin D3 in displacing the radiolabeled tracer from the chick intestinal binding receptor. nih.gov

Calibration Curve Construction and Quality Control Protocols Utilizing Labeled Analogs

The construction of a reliable calibration curve is a cornerstone of quantitative analysis. oup.comnih.govresearchgate.netnih.gov In LC-MS/MS methods for vitamin D metabolites, calibration curves are generated by plotting the peak area ratio of the analyte to the deuterated internal standard (like 1α-Hydroxy Vitamin D2-d3) against the corresponding concentration of the analyte in a series of calibration standards. oup.comnih.gov This approach ensures that any variations during sample processing or analysis that affect the analyte will similarly affect the internal standard, leading to an accurate quantification.

Quality control (QC) protocols are essential for ensuring the ongoing accuracy and reliability of the analytical method. These protocols typically involve the analysis of QC samples with known concentrations of the vitamin D metabolites at low, medium, and high levels within the calibration range. The use of a deuterated internal standard is critical in these protocols to monitor the performance of the assay over time and across different batches of samples.

Overcoming Matrix Effects and Isobaric Interferences in Complex Biological Samples

Biological samples such as serum and plasma are complex matrices containing numerous endogenous compounds that can interfere with the analysis of vitamin D metabolites. nih.govnih.govnih.govdtu.dk Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. nih.govresearchgate.net The co-elution of a stable isotope-labeled internal standard, such as 1α-Hydroxy Vitamin D2-d3, with the analyte is the most effective way to compensate for these matrix effects. tandfonline.com Since the internal standard and the analyte experience the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.

Mechanistic Investigations of 1α Hydroxy Vitamin D2 Metabolism Utilizing Deuterated Analogs

Elucidation of Hydroxylation Pathways and Key Enzymatic Conversions

The metabolism of 1α-OH-D2 is a multi-step process primarily orchestrated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com These enzymes introduce hydroxyl groups at specific positions on the molecule, a process critical for its activation and subsequent catabolism. tandfonline.com The initial activation step for 1α-OH-D2 involves 25-hydroxylation, converting it to the active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). nih.govcaymanchem.com

Role of Cytochrome P450 Monooxygenases (e.g., CYP27B1, CYP24A1, CYP11A1) in D2 Metabolism

Several CYP enzymes are implicated in the metabolism of vitamin D2 and its analogs.

CYP27B1 (1α-hydroxylase): This mitochondrial enzyme, primarily located in the kidneys, is responsible for the 1α-hydroxylation of 25-hydroxyvitamin D (25(OH)D) to its biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D). nih.govmdpi.comdrugbank.com While 1α-OH-D2 already possesses a hydroxyl group at the 1α position, CYP27B1 can further act on its metabolites. For instance, it can convert 24-hydroxylated intermediates of 25(OH)D2 into their corresponding 1,24-dihydroxylated forms. nih.gov The expression and activity of CYP27B1 are tightly regulated by factors such as parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), calcium, and phosphate (B84403) levels. nih.govphysiology.org

CYP24A1 (24-hydroxylase): This enzyme initiates the catabolism and inactivation of both 25(OH)D and 1,25(OH)2D. nih.govmdpi.com It hydroxylates vitamin D metabolites at the C24 position, which is the first step in a cascade leading to the formation of inactive, water-soluble calcitroic acid. tandfonline.comiiarjournals.orgmdpi.com For vitamin D2 metabolites, CYP24A1-mediated oxidation involves initial hydroxylation at the C24R position, followed by further hydroxylation at C26 or C28, or cleavage to form a 24-oxo derivative. nih.govresearchgate.net The induction of CYP24A1 by 1,25(OH)2D serves as a crucial negative feedback loop to prevent vitamin D toxicity. nih.gov

CYP11A1 (P450scc): Traditionally known for its role in steroid hormone synthesis, CYP11A1 has been shown to metabolize vitamin D2 through an alternative pathway. researchgate.nettandfonline.com This enzyme can hydroxylate vitamin D2 at various positions on the side chain, including C20, C17, and C24, generating novel hydroxyderivatives such as 20(OH)D2 and 17,20(OH)2D2. researchgate.nettandfonline.com These novel metabolites have demonstrated biological activity, suggesting a broader role for CYP11A1 in vitamin D metabolism than previously understood. researchgate.net

Identification and Characterization of Novel and Alternative Metabolic Products

Beyond the canonical activation and degradation pathways, research has uncovered alternative metabolic routes for vitamin D2. The action of CYP11A1, for example, leads to a variety of hydroxylated metabolites. researchgate.nettandfonline.com Studies have identified products such as 20-hydroxyvitamin D2 (20(OH)D2), 17,20-dihydroxyvitamin D2 (17,20(OH)2D2), and 17,20,24-trihydroxyvitamin D2 (17,20,24(OH)3D2). researchgate.net These metabolites are not just byproducts; they exhibit biological activities, including the inhibition of cell proliferation. researchgate.net

Furthermore, in rats administered high doses of 1α-OH-D2, another active metabolite, 1α,24-dihydroxyvitamin D2 (1α,24-(OH)2D2), was identified in concentrations comparable to 1α,25-(OH)2D2. nih.gov This suggests a significant 24-hydroxylation pathway for 1α-OH-D2 activation, particularly under conditions of high substrate availability. nih.govfrontiersin.org The catabolism of vitamin D2 metabolites by CYP24A1 also generates a series of intermediates, including 24-oxo-25,26,27-trinor derivatives, which can be further oxidized. nih.govresearchgate.net

Comparative Metabolic Fate of Vitamin D2 and Vitamin D3 Analogs in Experimental Systems

While often used interchangeably, vitamin D2 and vitamin D3 exhibit differences in their metabolic fate. Studies in mice using deuterated analogs have revealed that vitamin D2 can lead to higher serum concentrations of total and free 25(OH)D compared to vitamin D3. researchgate.net However, the resulting concentration of the active hormone, 1,25(OH)2D, was lower in the vitamin D2-fed mice. researchgate.net This suggests that while the initial 25-hydroxylation of vitamin D2 may be efficient in some species, the subsequent conversion to the active form or its clearance rate may differ from that of vitamin D3. researchgate.net

In humans, vitamin D3 is generally considered more potent in raising and maintaining serum 25(OH)D levels than vitamin D2. researchgate.net This difference may be attributed to a more rapid clearance of 25(OH)D2 from the circulation. tandfonline.com The affinity of vitamin D binding protein (DBP) for vitamin D2 metabolites is also reported to be lower than for vitamin D3 metabolites, which could influence their transport and tissue availability. oup.com

In Vitro Enzyme Kinetic Studies with Deuterated Substrates

The use of deuterated substrates in in vitro enzyme kinetic studies allows for precise measurement of reaction rates and enzyme efficiency. Such studies provide valuable insights into the metabolic pathways without the complexities of a whole-organism system.

Studies using purified human CYP24A1 have compared the kinetics of metabolism for vitamin D2 and D3 metabolites. The catalytic efficiency (kcat/Km) of CYP24A1 for the initial hydroxylation of 25(OH)D2 was found to be similar to that for 25(OH)D3. nih.govresearchgate.net This indicates that at low substrate concentrations, their rates of inactivation are comparable. nih.govresearchgate.net However, the kcat/Km value for 1,25(OH)2D3 was nearly double that for 1,25(OH)2D2, suggesting a slower rate of inactivation for the active form of vitamin D2. researchgate.net This difference in inactivation kinetics could have implications for the therapeutic application of vitamin D2 analogs.

Tissue-Specific Metabolic Transformations in Animal Models

The metabolism of vitamin D is not uniform throughout the body; it exhibits significant tissue-specific variations. The kidney is the primary site for the production of circulating 1,25(OH)2D due to high expression of CYP27B1. nih.govtandfonline.com However, many other tissues, including the prostate, colon, breast, and immune cells, also express CYP27B1 and can locally produce 1,25(OH)2D for paracrine or autocrine functions. nih.gov

Animal models have been instrumental in elucidating these tissue-specific transformations. In rats, the administration of 1α-OH-D2 led to the formation of 1α,25-(OH)2D2 and, at higher doses, 1α,24-(OH)2D2. nih.gov Studies in mice have shown that vitamin D2 supplementation resulted in lower tissue concentrations of vitamin D compared to vitamin D3, despite leading to higher serum 25(OH)D levels. researchgate.net This highlights potential differences in tissue uptake and retention between the two vitamers. Furthermore, the expression of metabolic enzymes like CYP24A1 can vary between tissues, leading to different rates of vitamin D catabolism. For instance, in pigs, the expression of vitamin D metabolizing enzymes has been identified at the maternal-conceptus interface, suggesting a role for local vitamin D metabolism during pregnancy. plos.org Adipose tissue also plays a role, as it can sequester vitamin D, potentially affecting its bioavailability. mdpi.com

Investigation of Factors Regulating Vitamin D2 Metabolism (e.g., Substrate Access, Autoregulation)

The metabolism of vitamin D2 is a tightly regulated process influenced by several factors.

Substrate Access: The bioavailability of 1α-OH-D2 and its metabolites is a key determinant of their metabolic fate. Factors influencing substrate access include absorption from the gut and binding to DBP in the circulation. The concentration of the substrate itself can influence which metabolic pathways are favored. For example, high concentrations of 1α-OH-D2 in rats promoted the 24-hydroxylation pathway. nih.gov

Autoregulation: A critical aspect of vitamin D metabolism is its autoregulation. The active form, 1,25(OH)2D, controls its own levels by inducing the expression of CYP24A1, the enzyme responsible for its degradation, and suppressing the expression of CYP27B1, the enzyme responsible for its synthesis. nih.govimrpress.com This feedback loop is essential for maintaining calcium and phosphate homeostasis and preventing vitamin D toxicity. Administration of 1α-OH-D2, which is converted to the active 1α,25-(OH)2D2, can also trigger this regulatory mechanism, leading to a decrease in the endogenous levels of 1α,25-(OH)2D3. nih.gov This demonstrates a cross-regulatory effect between the vitamin D2 and D3 pathways.

Other regulatory factors include PTH, which stimulates CYP27B1 and inhibits CYP24A1, and FGF23, which has the opposite effect. nih.govphysiology.org These hormonal signals ensure that vitamin D metabolism is closely integrated with mineral homeostasis.

Molecular and Cellular Biological Studies Involving 1α Hydroxy Vitamin D2 and Its Metabolites

Ligand Binding Dynamics with the Vitamin D Receptor (VDR)

The biological actions of 1α-Hydroxy Vitamin D2, also known as Doxercalciferol (B1670903), and its metabolites are initiated by their interaction with the Vitamin D Receptor (VDR), a ligand-activated transcription factor. scbt.comoup.com This binding event is a critical determinant of the subsequent physiological response.

VDR Affinity and Selectivity Profiling of 1α-Hydroxylated Vitamin D2 Metabolites

1α-Hydroxy Vitamin D2 is a synthetic analog of vitamin D2 and acts as a pro-hormone. scbt.comnih.gov It is metabolically activated to its active forms, primarily 1α,25-dihydroxyvitamin D2 (Ercalcitriol) and 1α,24-dihydroxyvitamin D2. The affinity of these metabolites for the VDR is a key factor in their biological potency.

The active form of vitamin D2, 1α,25-dihydroxyvitamin D2, binds to the VDR with high affinity, comparable to that of its vitamin D3 counterpart, 1α,25-dihydroxyvitamin D3 (Calcitriol). biorxiv.orgnih.gov However, there are subtle differences in their catabolism and binding to the vitamin D binding protein (DBP), with vitamin D2 metabolites generally showing slightly lower affinity for DBP. biorxiv.orguliege.be

Studies comparing various vitamin D analogs have shown that the affinity for the VDR can be modulated by structural modifications. For instance, the affinity of 19-norD2 for the VDR is approximately three times lower than that of 1,25(OH)2D3. oup.com In contrast, some synthetic analogs have been developed with even higher binding affinities than the natural hormone. mdpi.com The C-3 epimer of 1,25(OH)2D has a reduced affinity for the VDR compared to 1,25(OH)2D. nih.gov

| Compound | Relative VDR Binding Affinity | Reference |

|---|---|---|

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | High (Reference) | nih.gov |

| 1α,25-dihydroxyvitamin D2 (Ercalcitriol) | Similar to Calcitriol | biorxiv.org |

| 19-norD2 | ~3-fold lower than Calcitriol | oup.com |

| C-3 epimer of 1,25(OH)2D | Reduced compared to 1,25(OH)2D | nih.gov |

Structural Analysis of Ligand-VDR Interactions (e.g., Crystallography, Cryo-EM)

Upon binding, the ligand sits (B43327) within a hydrophobic pocket of the VDR's ligand-binding domain (LBD). oup.com This interaction induces a conformational change in the VDR, particularly in the activation function-2 (AF-2) helix (helix 12), which is crucial for the recruitment of co-regulatory proteins. oup.commdpi.com

Crystallographic studies of the VDR LBD complexed with various ligands, including metabolites of vitamin D3, have provided detailed insights into these interactions. For example, the crystal structure of the human VDR-LBD in complex with 1α,25(OH)2-3-epi-D3, a natural metabolite, revealed a specific adaptation of the ligand-binding pocket. This epimer compensates for the loss of a hydrogen bond by forming an alternative water-mediated interaction, thereby maintaining significant biological activity. plos.orgresearchgate.netmdpi.com

The A-ring of the vitamin D molecule can adopt two chair-like conformations, α and β. For effective binding to the VDR, the A-ring typically assumes a β-chain conformation, which orients the 1α-hydroxyl group in an equatorial position and the 3-hydroxyl group in an axial position. nih.gov The 1α-hydroxyl group is a critical anchoring point for VDR activation. frontiersin.org

Regulation of Gene Expression via VDR-Mediated Genomic Mechanisms

The binding of 1α-hydroxylated vitamin D2 metabolites to the VDR initiates a cascade of events leading to the regulation of target gene expression. scbt.comuliege.bemdpi.comresearchgate.netplos.orghmdb.ca This genomic mechanism is central to the physiological effects of vitamin D.

Identification of Vitamin D Response Elements (VDREs) in Target Gene Promoters

Once activated by a ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR). scbt.comnih.govfrontiersin.orgnih.gov This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter or enhancer regions of target genes. scbt.comnih.govbiorxiv.orgnih.gov

A consensus VDRE consists of two direct repeats of a hexanucleotide motif (AGGTCA) separated by a three-nucleotide spacer (DR3-type). plos.orgnih.gov However, there is considerable variability in the sequence of functional VDREs. nih.gov Thousands of VDREs have been identified throughout the human genome, often located far from the transcriptional start site of the genes they regulate. nih.gov For instance, the promoter of the CYP24A1 gene, which encodes the enzyme responsible for vitamin D catabolism, contains two critical VDREs. nih.govnih.gov

Transcriptional Modulation in Cultured Cell Lines and Animal Models

The binding of the VDR-RXR heterodimer to a VDRE leads to either the activation or repression of gene transcription. oup.com In cultured human peripheral blood mononuclear cells (PBMCs), 1α,25(OH)2D2 has been shown to be as potent as 1α,25(OH)2D3 in modulating the transcriptome at supra-physiological concentrations. nih.gov

| Model System | Compound | Key Gene Expression Changes | Reference |

|---|---|---|---|

| Rat Model of Cardiac Hypertrophy | Doxercalciferol | ↓ Atrial Natriuretic Factor (ANF) mRNA | nih.gov |

| Mouse Model of Diet-Induced Renal Disease | Doxercalciferol | ↓ Transforming Growth Factor-β (TGF-β) mRNA ↓ Plasminogen Activator Inhibitor-1 (PAI-1) mRNA | nih.gov |

| Pig Parathyroid Cells | Doxercalciferol | Modulation of PTH, VDR, and CaSR mRNA | researchgate.net |

| Human PBMCs | 1α,25(OH)2D2 | Modulates transcriptome similarly to 1α,25(OH)2D3 | nih.gov |

Role of VDR Co-regulators in Modulating Transcriptional Responses

The transcriptional activity of the VDR-RXR heterodimer is further modulated by the recruitment of a diverse array of co-regulator proteins, including co-activators and co-repressors. scbt.comuliege.behmdb.ca

Co-activators , such as those in the steroid receptor co-activator (SRC) family and the Mediator complex, are recruited to the VDR upon ligand binding. oup.commdpi.com These co-activators often possess histone acetyltransferase (HAT) activity, which leads to chromatin decondensation, making the DNA more accessible for transcription. mdpi.comfrontiersin.org The Mediator complex then acts as a bridge between the VDR-RXR heterodimer and the basal transcription machinery, including RNA polymerase II. mdpi.com

Co-repressors , on the other hand, are typically associated with the unliganded VDR and are released upon ligand binding. mdpi.com However, in some contexts, such as the repression of the parathyroid hormone (PTH) gene, the liganded VDR-RXR complex can recruit co-repressors like histone deacetylases (HDACs) to a negative VDRE, leading to transcriptional silencing. physiology.org

The specific set of co-regulators recruited to the VDR can be influenced by the specific ligand bound to the receptor, potentially leading to differential gene expression profiles for different vitamin D analogs. plos.org This highlights the complexity of VDR-mediated gene regulation and provides a basis for the development of selective VDR modulators with specific therapeutic applications.

Investigation of Non-Genomic Actions of 1α-Hydroxy Vitamin D2 Metabolites

The active form of vitamin D, 1,25-dihydroxyvitamin D [1,25(OH)₂D], is recognized for its pleiotropic activities that are not fully explained by the classical genomic pathway involving the vitamin D receptor (VDR). mdpi.com These rapid, non-genomic responses are an area of growing research. mdpi.commdpi.com While much of the research has focused on the vitamin D3 metabolite, 1,25-dihydroxyvitamin D3, the principles extend to the metabolites of 1α-hydroxyvitamin D2.

The non-genomic actions of vitamin D metabolites are characterized by their rapid onset, occurring within minutes, and are independent of gene transcription. mdpi.com These effects are often initiated at the cell membrane. It is proposed that a membrane-associated VDR (mVDR) or other membrane receptors, such as protein disulfide-isomerase A3 (PDIA3), may be responsible for initiating these rapid signaling events. mdpi.comdiva-portal.org

One of the key non-genomic actions is the rapid influx of calcium into cells. mdpi.com This has been observed in various cell types, including epithelial cells. mdpi.com Beyond calcium signaling, vitamin D metabolites can modulate several intracellular signaling pathways, including those involving wingless (WNT) and sonic hedgehog (SSH). mdpi.com These pathways are crucial for a variety of cellular processes.

Furthermore, vitamin D and its metabolites can directly and indirectly influence mitochondrial functions. This includes effects on mitochondrial fusion and fission, energy production, and the mitochondrial membrane potential. mdpi.com Some vitamin D metabolites, acting as antioxidants, can also protect mitochondria from damage by reactive oxygen species (ROS). mdpi.com

Modulation of Cellular Processes (e.g., Differentiation, Proliferation) in Model Systems

The active metabolites of vitamin D, including those derived from 1α-hydroxyvitamin D2, play a significant role in regulating fundamental cellular processes such as differentiation and proliferation. These effects are mediated through the binding of the active metabolite, 1,25-dihydroxyvitamin D2, to the nuclear vitamin D receptor (VDR). rupahealth.commdpi.com This binding initiates a cascade of events leading to the modulation of gene expression. rupahealth.com The activated VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. rupahealth.com

Studies in various cell model systems have demonstrated the anti-proliferative and pro-differentiating properties of vitamin D metabolites. For instance, in the context of prostate cancer cell lines, treatment with 1,25-dihydroxyvitamin D3 has been shown to inhibit cell growth and promote differentiation. nih.govpsu.edu Similar effects have been observed with vitamin D analogues, highlighting the potential for these compounds to influence cellular behavior. nih.gov

In human leukemia cell lines, such as HL-60, 1α,24(S)-dihydroxyvitamin D2 has been shown to induce the differentiation of promyelomonocyte cells into monocyte-macrophage-like cells, an effect comparable to that of 1α,25-dihydroxyvitamin D3. researchgate.net This compound also significantly inhibits the proliferation of these cancer cells. researchgate.net

The regulatory effects of vitamin D metabolites on cellular processes are not limited to cancer cells. In the skin, for example, the locally produced active form of vitamin D, 1,25(OH)2D, directly acts on keratinocytes to regulate their proliferation and differentiation, which is essential for epidermal turnover and repair. mdpi.com

Table 1: Effects of 1α-Hydroxy Vitamin D2 Metabolites on Cellular Processes in Model Systems

| Cell Line / Model System | Metabolite | Observed Effect |

|---|---|---|

| Androgen-responsive prostate cancer cell line (LNCaP) | 1,25-dihydroxyvitamin D3 | Inhibition of growth, induction of differentiation. nih.govpsu.edu |

| Human leukemia cell line (HL-60) | 1α,24(S)-dihydroxyvitamin D2 | Induction of differentiation into monocyte-macrophage-like cells, inhibition of proliferation. researchgate.net |

| Keratinocytes | 1,25(OH)2D | Regulation of proliferation and differentiation for epidermal turnover. mdpi.com |

Studies on 1α-Hydroxy Vitamin D2 Effects on Bone Metabolism in Animal Models

Animal models, particularly rats, have been instrumental in elucidating the effects of 1α-hydroxyvitamin D2 on bone metabolism. These studies have provided valuable insights into how this compound and its subsequent metabolites influence bone health.

In a comparative study using 6-month-old ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, both 1α-hydroxyvitamin D2 and 1α-hydroxyvitamin D3 were shown to prevent estrogen deficiency-induced bone loss. nih.gov At higher doses, both compounds induced significant bone anabolic effects. nih.gov Specifically, they dose-dependently increased total bone mineral density (BMD), as well as the cortical area and thickness in the tibia. nih.gov Furthermore, both compounds suppressed bone resorption, as indicated by a dose-dependent decrease in osteoclast numbers in vertebral cancellous bone. nih.gov While 1α-hydroxyvitamin D2 was found to be slightly less toxic, it did not demonstrate increased skeletal effects compared to 1α-hydroxyvitamin D3. nih.gov

Another study in adult male rats treated with 1α-hydroxyvitamin D3, which is metabolized to the active form 1,25(OH)2D3, showed a significant increase in the amount of cancellous bone. actaorthop.org This suggests that the active metabolite induces new bone formation, likely through a direct influence on the bone tissue itself. actaorthop.org

It is understood that the active form of vitamin D, 1,25(OH)2D, plays a crucial role in regulating both bone formation and resorption. nih.gov It promotes the differentiation of osteoblasts, the cells responsible for bone formation, and regulates the production of key bone matrix proteins. nih.gov Concurrently, it induces RANKL, a protein that stimulates the formation and activity of osteoclasts, which are responsible for bone resorption. nih.gov This dual regulatory role underscores the complexity of vitamin D's action on bone.

Table 2: Summary of 1α-Hydroxy Vitamin D2 Effects on Bone in Ovariectomized Rats

| Parameter | Effect of 1α-Hydroxy Vitamin D2 |

|---|---|

| Estrogen Deficiency-Induced Bone Loss | Prevention. nih.gov |

| Bone Mineral Density (BMD) | Dose-dependent increase. nih.gov |

| Tibial Cortical Area | Dose-dependent increase. nih.gov |

| Tibial Cortical Thickness | Dose-dependent increase. nih.gov |

| Osteoclast Numbers | Dose-dependent suppression. nih.gov |

Future Directions and Emerging Research Avenues for 1α Hydroxy Vitamin D2 D3

Development of Novel Deuterated Analogs for Specialized Research Questions

The synthesis of novel deuterated vitamin D analogs, including variations of 1α-Hydroxy Vitamin D2-d3, is a burgeoning area of research. symeres.com Deuteration, the selective replacement of hydrogen with its stable isotope deuterium (B1214612), can alter a molecule's metabolic fate without changing its fundamental biological activity. juniperpublishers.comnih.gov This "deuterium switch" can lead to a reduced rate of metabolism due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond by metabolic enzymes. nih.gov

This principle is being harnessed to create new research tools. For instance, novel deuterated Gemini vitamin D3 analogs, which feature two side chains attached to carbon-20, have demonstrated significantly greater antiproliferative activity against various cancer cell lines compared to their non-deuterated counterparts. nih.gov Researchers are exploring modifications to the A-ring, the central CD-ring, or the side chain of vitamin D to create analogs with enhanced potency and specific therapeutic effects. iiarjournals.orgfrontiersin.org The development of these specialized deuterated probes, like 1α-Hydroxy Vitamin D2-d3, opens up possibilities for investigating specific metabolic pathways and the duration of action of vitamin D compounds in a highly controlled manner. musechem.com These analogs are invaluable for asking precise questions about vitamin D function, receptor interaction, and catabolism. nih.govnih.gov

Table 1: Examples of Deuterated Vitamin D Analogs and Their Research Applications

| Deuterated Analog | Research Application | Key Finding/Advantage |

|---|---|---|

| Doxercalciferol-d3 | Vitamin D Receptor (VDR) activator studies | Used as a deuterated form of the VDR activator Doxercalciferol (B1670903). medchemexpress.com |

| Maxacalcitol-d6 | VDR ligand binding studies | Serves as a deuterated form of a non-calcemic VDR ligand. medchemexpress.com |

| d3-25-Hydroxyvitamin D3 | Vitamin D half-life studies | Used as a tracer to determine the metabolic clearance and expenditure of 25-hydroxyvitamin D. nih.gov |

Integration of Stable Isotope Tracing with Multi-Omics Approaches

The use of stable isotope tracers like 1α-Hydroxy Vitamin D2-d3 is set to revolutionize systems biology through its integration with multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics). By introducing a labeled compound, researchers can trace its metabolic journey and subsequent impact on cellular processes with high precision.

When combined with metabolomics, deuterated tracers allow for the unambiguous identification and quantification of vitamin D metabolites against a complex biological background. mdpi.com This is crucial for building accurate metabolic profiles and understanding how vitamin D metabolism is altered in different physiological or pathological states. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can simultaneously measure multiple vitamin D metabolites, including those derived from a deuterated precursor, providing a comprehensive snapshot of the vitamin D metabolome. nih.gov

In proteomics, stable isotope labeling can help identify proteins that are differentially expressed or modified in response to a specific vitamin D analog. This can elucidate the downstream effects of vitamin D receptor activation and identify novel therapeutic targets. Similarly, transcriptomics studies can reveal which genes are up- or down-regulated following treatment with a deuterated analog, offering insights into the genomic mechanisms of vitamin D action. frontiersin.org The integration of these datasets provides a holistic view of the biological response to 1α-Hydroxy Vitamin D2-d3, from initial metabolic conversion to ultimate functional outcome.

Advanced Spectrometric Techniques for Enhanced Metabolite Profiling and Imaging

Advances in mass spectrometry (MS) are critical for maximizing the potential of deuterated tracers like 1α-Hydroxy Vitamin D2-d3. High-resolution MS techniques provide unparalleled sensitivity and specificity for quantifying vitamin D metabolites, even at the low physiological concentrations found in biological samples. news-medical.netbham.ac.uk

A particularly exciting development is Mass Spectrometry Imaging (MSI), which allows for the spatial localization of molecules directly in tissue sections. acs.orgnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) can map the distribution of vitamin D metabolites within an organ, such as the kidney, which is a key site for vitamin D activation. acs.orgjci.orgresearchgate.net By using a deuterated standard, researchers can perform quantitative MSI (qMSI), providing not just a location but also a concentration of the metabolite in specific tissue regions. acs.org This offers unprecedented opportunities to study tissue-specific vitamin D metabolism and intracrinology (the process where a cell synthesizes and responds to its own hormone). acs.orgjci.org

Furthermore, chemical derivatization techniques are being employed to enhance the ionization efficiency of vitamin D metabolites, further boosting detection sensitivity in MS-based assays. mdpi.comacs.orgacs.org For instance, reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) react with the vitamin D diene structure to create a product that is more easily detected by the mass spectrometer. nih.govacs.org

Table 2: Advanced Spectrometric Techniques for Deuterated Vitamin D Analysis

| Technique | Application | Advantage for 1α-Hydroxy Vitamin D2-d3 |

|---|---|---|

| LC-MS/MS | Quantitative analysis of metabolites in biofluids (serum, plasma). bham.ac.uk | High sensitivity and specificity; allows for simultaneous measurement of multiple metabolites. nih.gov |

| High-Resolution MS (e.g., FTMS) | Isotopic fine structure analysis. news-medical.net | Can resolve complex isotopic patterns, enhancing confidence in metabolite identification. |

| MALDI-MSI | Spatial mapping of metabolites in tissue sections. acs.orgnih.gov | Visualizes the distribution of 1α-Hydroxy Vitamin D2-d3 and its downstream metabolites within organs. jci.org |

Elucidation of Species-Specific Metabolic and Biological Differences Using Deuterated Probes

The metabolism of vitamin D can vary significantly between different species. mdpi.com These differences are critical to consider when translating findings from animal models to human applications. Deuterated probes like 1α-Hydroxy Vitamin D2-d3 are ideal tools for investigating these species-specific metabolic pathways.

For example, studies have shown that rats and monkeys metabolize 1α-hydroxyvitamin D2 (the non-deuterated parent compound) into its active form, 1α,25-dihydroxyvitamin D2. nih.gov However, the efficiency of this conversion and the subsequent catabolic pathways can differ. Some species preferentially use the C-24 hydroxylation pathway for catabolism, while others favor the C-23 pathway, leading to different metabolic end-products. mdpi.com Using a deuterated tracer allows for precise tracking of these pathways without interference from endogenous vitamin D, providing clear insights into the metabolic preferences of each species. researchgate.net

This knowledge is vital for selecting appropriate animal models for preclinical research and for understanding why a vitamin D analog might show different efficacy or toxicity profiles across species. mdpi.comnih.gov For instance, the lower toxicity of 1α-hydroxyvitamin D2 compared to 1α-hydroxyvitamin D3 observed in rats highlights a key species-specific difference whose underlying mechanism remains an area of active investigation. nih.gov

Applications in Preclinical Mechanistic Toxicology Studies (Non-Clinical Safety)

The use of deuterated compounds is an emerging strategy in mechanistic toxicology. juniperpublishers.com By strategically placing deuterium on a molecule, researchers can influence its metabolic fate, potentially reducing the formation of toxic metabolites—a concept known as "metabolic shunting". juniperpublishers.comnih.gov

In the context of 1α-Hydroxy Vitamin D2-d3, its use in non-clinical safety studies can help elucidate mechanisms of potential toxicity. While vitamin D is essential, excessive intake leads to toxicity (hypervitaminosis D), primarily manifesting as hypercalcemia. nih.govfrontiersin.org The mechanisms are complex and thought to involve the saturation of vitamin D binding protein and overstimulation of the vitamin D receptor. researchgate.net

By using a deuterated tracer, toxicologists can precisely quantify the rates of absorption, distribution, metabolism, and excretion (ADME) of the vitamin D analog. This allows for a detailed investigation into how high doses might overwhelm normal metabolic pathways. It can also help determine if toxicity is driven by the parent compound, its primary active metabolite, or other downstream products. This detailed pharmacokinetic and toxicokinetic information is invaluable for establishing safe exposure limits and for designing safer, more effective vitamin D-based therapeutics. juniperpublishers.comresearchgate.net The ability to alter metabolism through deuteration provides a powerful tool to probe the relationship between metabolic pathways and adverse outcomes. juniperpublishers.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。